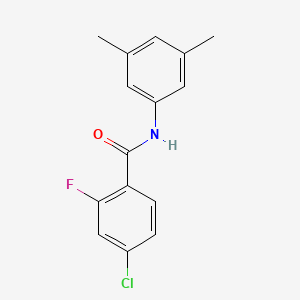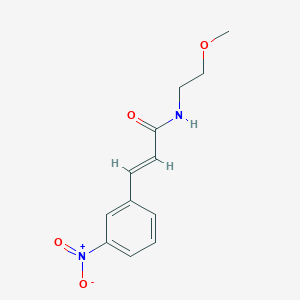![molecular formula C19H20ClNO4 B5020708 N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5020708.png)
N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide, also known as CDM-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDM-1 belongs to the class of acrylamide derivatives and has been shown to possess anti-cancer and anti-inflammatory properties. In
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide involves its ability to target the mitochondria in cancer cells. Mitochondria are the powerhouses of the cell and play a crucial role in cell survival and death. This compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases, which ultimately leads to apoptosis. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase cascade and disrupting the mitochondrial membrane potential. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This compound has also been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize using a one-pot reaction method and is relatively stable. This compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain experiments. This compound also requires further testing in animal models to determine its safety and efficacy.
Future Directions
For N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide research include investigating its efficacy in combination with other anti-cancer agents, exploring its potential use in other diseases, and developing water-soluble derivatives.
Synthesis Methods
N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 3-(3,4-dimethoxyphenyl)acrylic acid with 2-(4-chlorophenoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondria. This compound has also been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
properties
IUPAC Name |
(E)-N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-23-17-9-3-14(13-18(17)24-2)4-10-19(22)21-11-12-25-16-7-5-15(20)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSUULIASGKZBV-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCCOC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(3-methoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5020628.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5020634.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B5020641.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5020642.png)

![benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5020653.png)
![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(4-pyridinyl)piperazine trifluoroacetate](/img/structure/B5020670.png)
![N,N-diethyl-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5020674.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5020678.png)

![4-{2-[1-(aminocarbonothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B5020697.png)
![methyl 3-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5020714.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020722.png)